molecular formula C17H30O3 B15179457 2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester CAS No. 820975-49-3

2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester

Cat. No.: B15179457
CAS No.: 820975-49-3
M. Wt: 282.4 g/mol
InChI Key: JUZQJFIOMJOYDG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the larger family of propenoic acids, which are characterized by the presence of a vinyl group attached to a carboxylic acid. The specific structure of this compound includes a cyclohexyl group, which adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester typically involves the esterification of 2-Propenoic acid with 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Research is ongoing into its use as a component in biodegradable medical implants and controlled-release drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then interact with cellular components. The cyclohexyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: This compound has a similar propenoic acid structure but includes a trimethoxysilyl group, which imparts different chemical properties.

    Propanoic acid, 2-methyl-, 3-methylbutyl ester: Another ester with a similar backbone but different substituents, leading to variations in reactivity and applications.

Uniqueness

The unique combination of the cyclohexyl group and the ester functionality in 2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester provides it with distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

[2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl] prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-7-15(18)19-12-17(5,6)20-13(2)14-9-8-10-16(3,4)11-14/h7,13-14H,1,8-12H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZQJFIOMJOYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC(C1)(C)C)OC(C)(C)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889210
Record name 2-Propenoic acid, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820975-49-3
Record name 2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methylpropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820975-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)-2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820975493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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